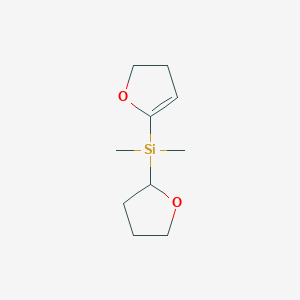![molecular formula C10H19O6P B14345969 Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 104773-69-5](/img/structure/B14345969.png)
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(diethoxyphosphoryl)-but-2-enoic acid ethyl ester with lithium hexamethyldisilazane in tetrahydrofuran at 0°C for 0.5 hours . This is followed by the addition of undecylaldehyde in tetrahydrofuran at 0°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective atmospheres and controlled temperatures to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(diethoxyphosphoryl)but-2-enoate: This is a closely related compound with similar properties and applications.
Triethyl 4-phosphonocrotonate: Another similar compound with comparable chemical behavior.
Uniqueness
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
104773-69-5 |
|---|---|
Formule moléculaire |
C10H19O6P |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
ethyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-13-10(11)8-7-9-16-17(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3 |
Clé InChI |
WKRUASAMHKXCSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCOP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


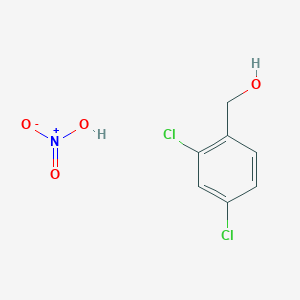
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
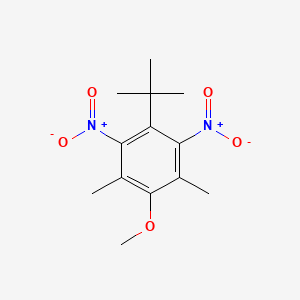
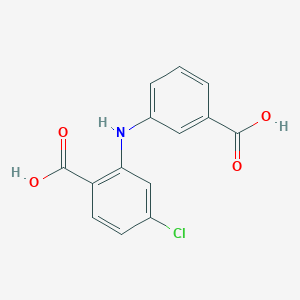
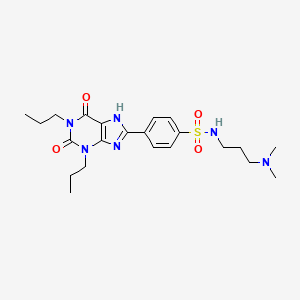

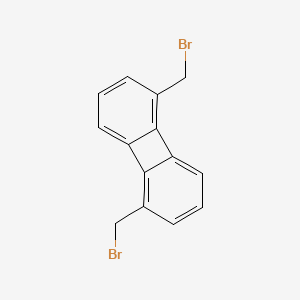
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
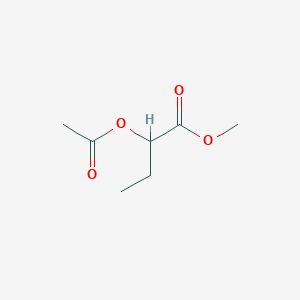
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
